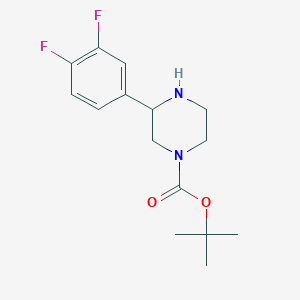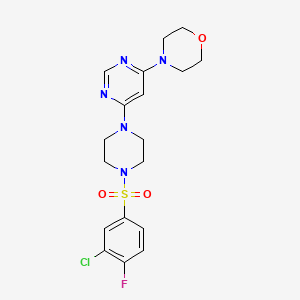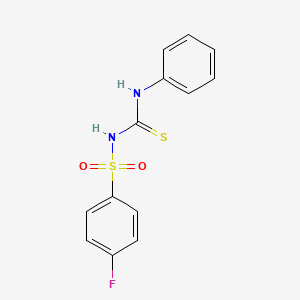![molecular formula C19H16ClN5OS B2597091 N-[(4-CHLORPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMID CAS No. 1359031-55-2](/img/structure/B2597091.png)
N-[(4-CHLORPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide” is a compound that belongs to the class of 1,2,4-triazolo quinoxaline derivatives . These compounds have been found to inhibit some metabolic enzymes such as acetylcholinesterase I and II and could be used as potential drugs in the treatment of diseases such as mountain sickness, glaucoma, gastric and duodenal ulcers, epilepsy, osteoporosis, and neurological disorders .
Synthesis Analysis
The synthesis of this compound involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The molecular structure was calculated using density functional theory (DFT) and conformational analysis showed that the optimized molecular structure from DFT was comparable with that elucidated using X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound was determined using density functional theory (DFT) and conformational analysis. The optimized molecular structure from DFT was found to be comparable with that elucidated using X-ray diffraction .Chemical Reactions Analysis
The compound is a part of the class of IDO1 catalytic holo-inhibitors. It has been found to have high metabolic stability and selectivity over TDO and CYP enzymes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were determined using various spectroscopic techniques. The theoretical and experimental 13C NMR chemical shifts exhibited good correlation .Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Aktivität
N-[(4-CHLORPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMID: wurde auf sein anti-tuberkuläres Potenzial untersucht. Tuberkulose (TB) ist nach wie vor eine globale Gesundheitsherausforderung, und dringend werden neue Medikamente benötigt. Forscher haben eine Reihe von Derivaten auf der Basis dieser Verbindung synthetisiert und ihre Aktivität gegen Mycobacterium tuberculosis H37Ra bewertet. Bemerkenswert ist, dass mehrere Verbindungen eine signifikante Anti-TB-Aktivität zeigten, mit IC50-Werten im Bereich von 1,35 bis 2,18 mM. Diese vielversprechenden Ergebnisse rechtfertigen weitere Untersuchungen und Entwicklungen .
Oberflächenchemie-Studien
Das Adsorptionsverhalten von This compound auf Metalloberflächen wie Au(111) oder Pt(111) wurde mit Hilfe quasi-analytischer Methoden untersucht. Forscher korrelierten die geometrischen und elektronischen Strukturen der Verbindung mit ihren Raman-Spektren. Solche Studien liefern Einblicke in Oberflächenwechselwirkungen und können die Materialentwicklung für die Katalyse und Sensoranwendungen lenken .
Insektizides Potenzial
Angesichts des dringenden Bedarfs an wirksamen Insektiziden untersuchten Wissenschaftler die insektizide Aktivität von Derivaten, die mit dieser Verbindung verwandt sind. Insbesondere wurden Diphenyl-1H-Pyrazol-Derivate mit Cyano-Substituenten entworfen und synthetisiert. Diese Verbindungen wurden auf ihre Wirkung auf Insekten-Ryanodin-Rezeptoren bewertet, ein vielversprechendes Ziel für die Entwicklung von Insektiziden. Die Ergebnisse geben Aufschluss über mögliche Anwendungen in der Schädlingsbekämpfung .
Wirkmechanismus
Target of Action
The primary target of N-[(4-Chlorophenyl)methyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is DNA . This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the normal structure and function of the DNA .
Mode of Action
N-[(4-Chlorophenyl)methyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide: interacts with its target, DNA, by intercalation . This interaction disrupts the normal structure of the DNA, which can lead to changes in the DNA’s function . The disruption of DNA structure can inhibit the replication and transcription processes, leading to cell death .
Biochemical Pathways
The exact biochemical pathways affected by N-[(4-Chlorophenyl)methyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide Given its mode of action as a dna intercalator, it can be inferred that this compound likely affects pathways related to dna replication and transcription . By disrupting these processes, the compound can inhibit cell growth and division, leading to cell death .
Result of Action
The result of N-[(4-Chlorophenyl)methyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide ’s action is the inhibition of cell growth and division, leading to cell death . This is due to the compound’s disruption of DNA structure, which inhibits the processes of DNA replication and transcription .
Action Environment
The search results do not provide specific information on how environmental factors influence the action, efficacy, and stability of N-[(4-Chlorophenyl)methyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-12-23-24-18-19(22-15-4-2-3-5-16(15)25(12)18)27-11-17(26)21-10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJTVVWTOVMSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2597008.png)
![5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)
![2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate](/img/structure/B2597010.png)


![N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2597018.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide](/img/structure/B2597019.png)
![N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2597022.png)


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2597027.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2597028.png)
![3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597029.png)
